N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide
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Overview
Description
“7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound with the molecular formula C9H7N3S2 and a molecular weight of 221.31 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” consists of a benzene ring fused with two thiazole rings and a methyl group attached to one of the thiazole rings .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures incorporating elements like pyridine, thiazole, and picolinamide have been extensively studied for their synthesis and biological activities. For instance, the design and synthesis of novel pyridine-containing bisamides have shown certain fungicidal activities against specific pathogens like Pseudomonas solanacearum, indicating potential agricultural or medicinal applications (Xue Wei, 2012). Such studies underscore the importance of exploring novel compounds for developing fungicides and bactericides.
Catalytic and Mechanistic Studies
Ruthenium complexes incorporating picolinamide and related ligands have demonstrated effectiveness in water oxidation processes, serving as potential catalysts in synthetic chemistry and renewable energy applications (Lele Duan et al., 2010). This suggests that compounds with similar ligands might be explored for their catalytic capabilities, particularly in reactions relevant to environmental sustainability and green chemistry.
Fluorescence Sensing
Carboxamide ligands, similar to picolinamide, have been employed in the development of "turn-on" fluorescence sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+ in solutions. These sensors utilize the chelation-enhanced fluorescence (CHEF) effect for metal ion detection, indicating potential applications in environmental monitoring and bioimaging (Mahsa Kiani et al., 2020). The structural resemblance suggests that N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide could be explored for similar sensing applications.
Antifungal and Antimicrobial Applications
Compounds featuring benzothiazole and picolinamide groups have been synthesized and assessed for their antifungal and antimicrobial properties. Their potential to inhibit the growth of various pathogens underlines the importance of such compounds in the development of new antimicrobial agents (H. Saad et al., 2011). This highlights the possibility of researching this compound for similar biological applications.
Future Directions
The future directions for the study of “N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide” could include further investigation into its potential applications, such as its anthelmintic activity . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXSKKCTDZUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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